(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
CAS No.: 30725-00-9
Cat. No.: VC20758362
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one - 30725-00-9](/images/no_structure.jpg)
CAS No. | 30725-00-9 |
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Molecular Formula | C8H12O5 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Standard InChI | InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1 |
Standard InChI Key | NHHKFJCWLPPNCN-HSUXUTPPSA-N |
Isomeric SMILES | CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO)C |
SMILES | CC1(OC2C(OC(=O)C2O1)CO)C |
Canonical SMILES | CC1(OC2C(OC(=O)C2O1)CO)C |
Chemical Structure and Properties
Structural Characteristics
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one features a fused ring system comprising a furanose ring and a dioxolane ring, with a lactone functionality and a primary hydroxyl group. The compound contains three stereogenic centers with R configuration at positions 3a, 6, and 6a, establishing its specific three-dimensional arrangement . This stereochemical configuration is crucial for its biological activity and synthetic utility.
The molecular weight of 188.18 g/mol places this compound in the small molecule category, potentially facilitating its cell permeability and bioavailability in biological systems. The presence of both hydrogen bond donors and acceptors contributes to its potential interactions with biological macromolecules and influences its solubility properties.
Nomenclature and Identification
IUPAC and Systematic Names
The IUPAC name for the compound is (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d] dioxol-4-one . This systematic name provides complete information about the compound's structure, including its stereochemistry and functional groups. The name was computed by Lexichem TK 2.7.0 and is part of the PubChem database release from 2021.10.14 .
Common Names and Synonyms
The compound is known by several synonyms that reflect its structural features and derivation:
These alternative names provide insights into the compound's derivation from D-ribonic acid and the presence of the isopropylidene protecting group at the 2,3-position.
Chemical Identifiers
Various chemical identifiers are used to uniquely identify (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one in chemical databases and literature, as shown in Table 2.
Table 2: Chemical Identifiers for (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one
Identifier Type | Value | Source |
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PubChem CID | 1268067 | PubChem |
CAS Registry Number | 30725-00-9 | PubChem |
InChI | InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1 | PubChem |
InChIKey | NHHKFJCWLPPNCN-HSUXUTPPSA-N | PubChem |
SMILES | CC1(O[C@@H]2C@HCO)C | PubChem |
MFCD | MFCD00080793 | PubChem |
These identifiers facilitate the retrieval of information about the compound from various chemical databases and ensure its unambiguous identification in scientific literature and patent documents.
Structural Representation and Analysis
Molecular Representation
The structure of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one can be represented using various notations, including skeletal formulas, ball-and-stick models, and computerized representations. The SMILES notation (CC1(O[C@@H]2C@HCO)C) provides a linear string representation that encodes both connectivity and stereochemistry .
The InChI representation (InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1) offers a standardized method for representing the structure, enabling precise structure-based searches in chemical databases .
Stereochemical Analysis
The compound (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one contains three stereogenic centers with R configuration at positions 3a, 6, and 6a. This specific stereochemical arrangement is critical for its biological activity and synthetic utility . The stereochemistry at these centers determines the three-dimensional arrangement of functional groups and influences the compound's reactivity patterns.
The stereochemical information is encoded in the SMILES notation using the @@ and @ symbols to indicate R and S configurations, respectively . The InChI representation includes stereochemical information in the /t, /m, and /s layers, providing a complete description of the compound's three-dimensional structure.
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one is primarily determined by its functional groups:
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Lactone Group: The gamma-lactone functionality is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed for the introduction of various functional groups at this position.
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Primary Hydroxyl Group: The hydroxymethyl group can undergo various transformations, including oxidation to aldehydes or carboxylic acids, substitution reactions to introduce other functional groups, and esterification or etherification reactions.
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Isopropylidene Acetal: The acetal protecting group is stable under basic and neutral conditions but can be cleaved under acidic conditions, revealing the protected diol functionality for further transformations.
Synthetic Transformations
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one can undergo various synthetic transformations, making it a versatile building block in organic synthesis. Table 3 summarizes potential transformations based on the compound's structure.
Table 3: Potential Synthetic Transformations of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one
Transformation Type | Reagents | Potential Products | Applications |
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Hydroxyl Oxidation | PCC, DMP, TEMPO | Aldehyde derivatives | Synthesis of complex carbohydrates |
Hydroxyl Substitution | TsCl, MsCl, then nucleophile | Amino, halo, or thio derivatives | Bioactive compound synthesis |
Lactone Reduction | NaBH4, LiAlH4 | Diol products | Polyol synthesis |
Acetalization Cleavage | Aqueous acid | Deprotected diol | Selective functionalization |
Esterification | Acid chlorides, anhydrides | Ester derivatives | Prodrug development |
These transformations highlight the synthetic versatility of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one and its potential applications in the synthesis of complex molecules with defined stereochemistry.
Applications in Organic Synthesis
Role in Carbohydrate Chemistry
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one plays a significant role in carbohydrate chemistry as a building block for the synthesis of complex carbohydrates and glycomimetics. Its defined stereochemistry and protected structure make it valuable for constructing oligosaccharides and glycoconjugates with specific three-dimensional arrangements.
The compound's derivation from D-ribonic acid connects it to the broader field of nucleoside chemistry, where similar protected sugar derivatives serve as precursors for nucleoside analogues with potential antiviral and anticancer activities.
Applications in Medicinal Chemistry
In medicinal chemistry, (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one and its derivatives have potential applications in the development of therapeutic agents:
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Nucleoside Analogues: The structural similarity to ribonucleosides makes it relevant for the synthesis of nucleoside analogues with potential antiviral or anticancer activity.
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Carbohydrate-Based Drugs: The compound can serve as a scaffold for the development of carbohydrate-based drugs targeting specific receptors or enzymes.
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Chiral Building Blocks: Its defined stereochemistry makes it valuable for the synthesis of chiral drugs with specific three-dimensional arrangements required for biological activity.
Structural Relationship to Other Compounds
Comparison with Related Carbohydrate Derivatives
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one belongs to a family of protected carbohydrate derivatives used in organic synthesis. Its structure and reactivity can be compared with other protected sugar derivatives to understand its unique properties and applications.
Table 4: Comparison of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one with Related Compounds
This comparison highlights the unique features of (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d] dioxol-4(3aH)-one and its specific applications in organic synthesis compared to other protected carbohydrate derivatives.
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